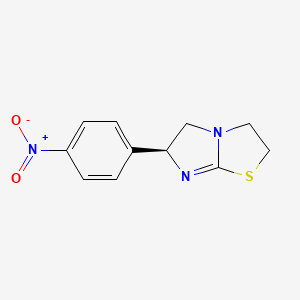

4-Nitro Levamisole

Description

Properties

IUPAC Name |

(6S)-6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-4,10H,5-7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIVDKLFFJWWBT-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858187 | |

| Record name | (6S)-6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76497-81-9 | |

| Record name | (6S)-6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular weight of 4-nitro levamisole

An In-depth Technical Guide to 4-Nitro Levamisole: Structure, Synthesis, and Scientific Context

Authored by: A Senior Application Scientist

Introduction

Levamisole, chemically known as (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole, is a well-established synthetic imidazothiazole derivative with a broad spectrum of biological activities.[3] It was initially introduced as an anthelmintic agent for treating parasitic worm infections in both veterinary and human medicine.[4] Beyond its antiparasitic properties, levamisole is also recognized for its immunomodulatory effects and has been investigated as an adjuvant in cancer therapy.[5] The unique chemical scaffold of levamisole has prompted further research into its derivatives to explore new therapeutic applications and to understand the structure-activity relationships. This guide focuses on a specific derivative, 4-nitro levamisole, providing a comprehensive overview of its chemical structure, molecular weight, and a theoretical framework for its synthesis and potential applications, aimed at researchers and professionals in drug development.

Chemical Structure and Molecular Properties of 4-Nitro Levamisole

4-Nitro levamisole, also known as p-nitrolevamisole, is a derivative of levamisole where a nitro group (-NO2) is substituted at the para (4-position) of the phenyl ring.[2] This substitution is expected to significantly influence the electronic properties and, consequently, the biological activity of the parent molecule.

The formal chemical name for this compound is (6S)-6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole .[2]

Table 1: Physicochemical Properties of 4-Nitro Levamisole

| Property | Value | Source |

| Molecular Formula | C11H11N3O2S | [2] |

| Molecular Weight | 249.29 g/mol | [2] |

| CAS Number | 76497-81-9 | [2] |

| IUPAC Name | (6S)-6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole | [2] |

| Appearance | Brown Solid | [2] |

Proposed Synthesis of 4-Nitro Levamisole

One potential synthetic pathway starts with 2-amino-1-(4-nitrophenyl)ethanol. This precursor can be reacted with carbon disulfide to form a dithiocarbamate, which is then cyclized to form the 2-imino-3-(2-hydroxy-2-(4-nitrophenyl)ethyl)thiazolidine intermediate. Subsequent intramolecular cyclization via dehydration would yield 4-nitro levamisole.

An alternative and common method for levamisole synthesis involves the reaction of a substituted phenacyl bromide with 2-imino-1,3-thiazolidine.[6] Adapting this for the 4-nitro derivative would involve using α-bromo-4-nitroacetophenone as the starting material.

Below is a diagram illustrating a proposed synthetic workflow for 4-nitro levamisole.

Caption: A proposed synthetic workflow for 4-nitro levamisole.

Theoretical Spectroscopic Characterization

The structural confirmation of synthesized 4-nitro levamisole would rely on standard spectroscopic techniques. Based on its molecular structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazothiazole ring system. The aromatic protons on the 4-nitrophenyl group would likely appear as two doublets in the downfield region (around 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group.

-

¹³C NMR: The carbon NMR would show characteristic peaks for the carbons in the heterocyclic rings and the 4-nitrophenyl group. The carbon attached to the nitro group would be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum should display strong characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group, typically in the regions of 1500-1550 cm⁻¹ and 1335-1365 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-nitro levamisole (249.29 g/mol ).

Potential Biological Activity and Research Applications

The introduction of a nitro group to the levamisole scaffold is likely to modulate its biological profile. The nitro group is a well-known pharmacophore that can influence a molecule's pharmacokinetic and pharmacodynamic properties.

-

Anthelmintic Activity: The primary activity of levamisole is its anthelmintic effect.[4] The 4-nitro derivative could exhibit altered potency or a different spectrum of activity against various parasites.

-

Immunomodulatory Effects: Levamisole is known to restore depressed immune function.[3] The electron-withdrawing nature of the nitro group might alter the molecule's interaction with its biological targets, potentially leading to enhanced or novel immunomodulatory properties.

-

Anticancer and Antiangiogenic Potential: Research has been conducted on levamisole derivatives for their antiangiogenic activity.[7] Given that many nitroaromatic compounds have been investigated as anticancer agents, 4-nitro levamisole could be a candidate for such studies.

-

Antimicrobial Properties: Nitro-substituted heterocyclic compounds are a well-known class of antimicrobial agents. It is plausible that 4-nitro levamisole could possess antibacterial or antifungal properties that are not present in the parent compound.

Generalized Experimental Protocols

The following are generalized protocols that can serve as a starting point for the synthesis and characterization of 4-nitro levamisole. Researchers should adapt these methods based on laboratory conditions and safety protocols.

Protocol 1: Proposed Synthesis of 4-Nitro Levamisole

-

Step 1: Synthesis of the Thiazolidine Intermediate.

-

Dissolve 2-amino-1-(4-nitrophenyl)ethanol in a suitable solvent such as ethanol.

-

Add an equimolar amount of carbon disulfide and a base (e.g., potassium hydroxide) at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to proceed for several hours until the formation of the dithiocarbamate is complete (monitored by TLC).

-

Add a cyclizing agent (e.g., an alkyl dihalide) to facilitate the formation of the 2-iminothiazolidine ring.

-

Isolate and purify the intermediate product, 2-imino-3-(2-hydroxy-2-(4-nitrophenyl)ethyl)thiazolidine, using techniques like recrystallization or column chromatography.

-

-

Step 2: Intramolecular Cyclization.

-

Treat the purified intermediate with a dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid) at an elevated temperature.

-

Monitor the reaction for the formation of 4-nitro levamisole.

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude 4-nitro levamisole by column chromatography or recrystallization.

-

Protocol 2: Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Prepare a sample of the purified 4-nitro levamisole (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

-

-

Mass Spectrometry (MS).

-

Prepare a dilute solution of the sample.

-

Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or APCI).

-

Determine the mass-to-charge ratio of the molecular ion to confirm the molecular weight.

-

-

Infrared (IR) Spectroscopy.

-

Prepare a sample as a KBr pellet or a thin film.

-

Acquire the IR spectrum and identify the characteristic absorption bands for the functional groups, particularly the nitro group.

-

Conclusion

4-Nitro levamisole represents an intriguing derivative of a pharmacologically significant parent molecule. While detailed research on this specific compound is limited, its chemical properties can be inferred, and plausible synthetic routes can be designed based on the extensive chemistry of levamisole. The introduction of the 4-nitro group is anticipated to confer novel biological activities, making it a promising candidate for further investigation in parasitology, immunology, and oncology. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of 4-nitro levamisole.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-nitro levamisole suppliers USA [americanchemicalsuppliers.com]

- 3. Levamisole - Wikipedia [en.wikipedia.org]

- 4. ozdiscus.com.au [ozdiscus.com.au]

- 5. Levamisole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. Levamisole synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of 4-Nitro Levamisole Derivatives: A New Frontier in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Levamisole, an imidazothiazole derivative, has a storied history, from its initial application as a potent anthelmintic to its later exploration as an immunomodulatory agent in cancer therapy.[1][2][3] However, its clinical application has been hampered by side effects, prompting the strategic development of derivatives to enhance its therapeutic index and broaden its pharmacological scope. The introduction of a 4-nitro group onto the levamisole scaffold represents a significant leap in this endeavor. The nitro group is a well-established pharmacophore, known to impart a range of biological activities through its potent electron-withdrawing properties and its capacity for bioreduction into reactive, cytotoxic intermediates.[4][5][6] This guide provides a comprehensive technical overview of the pharmacological properties of 4-nitro levamisole derivatives, synthesizing data from preclinical studies to elucidate their mechanisms of action, therapeutic potential, and the experimental methodologies used for their evaluation. We will delve into their pronounced anticancer effects, mediated through the induction of apoptosis and inhibition of angiogenesis, and touch upon their immunomodulatory and antimicrobial potential, offering a forward-looking perspective for drug development professionals.

The Strategic Rationale: Merging Levamisole's Scaffold with the Nitro Group's Reactivity

The development of 4-nitro levamisole derivatives is a prime example of rational drug design. The core concept is to leverage the unique properties of two distinct chemical entities: the levamisole backbone and the nitro functional group.

-

Levamisole as a Privileged Scaffold: Originally introduced in 1966, levamisole's primary success was as an anthelmintic, where it functions as a nicotinic acetylcholine receptor agonist, causing spastic paralysis in parasitic worms.[2][3][7] Beyond this, its ability to restore depressed immune function garnered significant interest, leading to its use as an adjuvant in colon cancer treatment in combination with fluorouracil.[1][8][9] While its use in humans has been largely discontinued in several countries due to side effects like agranulocytosis, its core structure remains a valuable starting point for medicinal chemists.[1][10]

-

The Nitro Group as a Versatile Pharmacophore: The nitro group (NO₂) is a powerful modulator of biological activity. Its electron-withdrawing nature can significantly alter a molecule's electronic properties, stability, and receptor binding affinity.[6] Crucially, the nitro group is often a "pro-drug" feature. In hypoxic environments, such as those found in solid tumors or within anaerobic microorganisms, the nitro group can be enzymatically reduced to form highly reactive intermediates like nitro radical anions, nitroso, and hydroxylamine species.[4][6][11] These reactive species can induce cellular damage through covalent binding to DNA or by generating reactive oxygen species (ROS), leading to cell death.[4] This dual nature makes the nitro group both a pharmacophore (conferring therapeutic effect) and a potential toxicophore (responsible for toxicity).[5]

The synthesis of 4-nitro levamisole derivatives is therefore driven by the hypothesis that the addition of a nitro group can unlock new or enhanced pharmacological activities, particularly in oncology, while potentially modifying the safety profile of the parent compound.

Anticancer Properties: A Multi-Pronged Assault on Malignancy

The most extensively studied application of levamisole derivatives, including the 4-nitro variants, is in oncology. These compounds have demonstrated significant cytotoxic and antitumor activity, often far exceeding that of the parent levamisole molecule.[8]

Mechanism of Action: Inducing Apoptosis via the Extrinsic Pathway

Unlike many chemotherapeutics that act on the cell cycle, certain levamisole derivatives, such as the analogue 4a (2-benzyl-6-(4′-fluorophenyl)-5-thiocyanato-imidazo[2,1-b][1][11][12]thiadiazole) , have been shown to induce programmed cell death, or apoptosis, primarily through the death receptor-mediated (extrinsic) pathway.[8]

This mechanism involves several key steps:

-

ROS Accumulation: Treatment with the derivative leads to an increase in intracellular Reactive Oxygen Species (ROS).[8] This oxidative stress is a common trigger for apoptosis.

-

Upregulation of Death Receptors: The compound causes a dose-dependent activation of the tumor suppressor protein p53. This, in turn, upregulates the expression of the death receptor FAS and its ligand (FAS-L).[8]

-

Caspase-8 Activation: The binding of FAS-L to the FAS receptor initiates the downstream signaling cascade, leading to the cleavage and activation of Caspase-8, the initiator caspase of the extrinsic pathway.[8]

-

Executioner Caspase Activation: Activated Caspase-8 then cleaves and activates pro-apoptotic proteins like BID (into t-BID) and BAX, which ultimately leads to the activation of executioner caspases and the dismantling of the cell.[8]

dot digraph "Extrinsic Apoptosis Pathway" { graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Extrinsic apoptosis pathway induced by a levamisole derivative.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Levamisole itself has been shown to inhibit angiogenesis both in vitro and in vivo.[9][13] It specifically inhibits the proliferation and differentiation of endothelial cells.[13] This anti-angiogenic property is a crucial component of its anticancer effect, as it helps to starve the tumor of essential nutrients and oxygen. While specific studies on the 4-nitro derivatives' anti-angiogenic effects are emerging, it is a highly probable and important mechanism contributing to their overall antitumor efficacy.

Preclinical Efficacy: In Vitro and In Vivo Evidence

The anticancer potential of these derivatives is not merely theoretical. Rigorous preclinical testing has provided compelling evidence of their efficacy.

In Vitro Cytotoxicity: Studies on various cancer cell lines have shown that levamisole derivatives can be significantly more potent than the parent compound. For example, the derivative 4a exhibited potent cytotoxicity in leukemic (CEM) and Ehrlich Ascites Carcinoma (EAC) cells, while levamisole itself was largely insensitive at the same concentrations.[8]

| Compound | Cell Line | IC₅₀ (50% Inhibitory Concentration) | Source |

| Derivative 4a | CEM (Leukemia) | 5 µM | [8] |

| Derivative 4a | EAC (Carcinoma) | 33 µM | [8] |

| Levamisole | CEM / EAC | Insensitive at tested concentrations | [8] |

In Vivo Antitumor Activity: The true test of a potential anticancer agent lies in its performance in living organisms. In mouse models bearing tumors, oral administration of derivative 4a (at 20 mg/kg) resulted in a significant reduction in tumor size and a more than four-fold increase in the lifespan of treated mice compared to untreated controls.[8] Histological analysis confirmed that the compound's cytotoxic effects were largely restricted to the tumor cells, suggesting a favorable selectivity profile.[8]

dot digraph "InVivo_Workflow" { graph [rankdir="TB", splines=ortho, size="7.6,5", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: A typical experimental workflow for in vivo antitumor studies.

Other Potential Pharmacological Activities

While oncology is the primary focus, the chemical nature of 4-nitro levamisole derivatives suggests potential in other therapeutic areas.

-

Immunomodulation: Levamisole is a known immunomodulator, thought to mimic the thymic hormone thymopoietin and stimulate T-cell responses.[3][14] Derivatives are being actively investigated for their ability to modulate cytokine responses, which could have implications for autoimmune diseases like amyotrophic lateral sclerosis (ALS).[15]

-

Antiparasitic and Antimicrobial Effects: The nitroimidazole ring is a cornerstone of many antimicrobial and antiparasitic drugs (e.g., metronidazole).[16][17] The mechanism often involves the reduction of the nitro group within the pathogen, creating toxic byproducts that damage its DNA.[4] It is plausible that 4-nitro levamisole derivatives could exhibit a spectrum of activity against various parasites, such as Leishmania, or anaerobic bacteria.[18]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential. Below are outlines for key assays used to characterize the pharmacological properties of these derivatives.

Protocol: In Vitro Cytotoxicity (LDH Release Assay)

This protocol determines the concentration of a compound that causes cell death by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells.

Objective: To determine the IC₅₀ value of a 4-nitro levamisole derivative on a cancer cell line (e.g., CEM).

Methodology:

-

Cell Seeding: Seed CEM cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 4-nitro levamisole derivative (e.g., from 1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the wells. Include wells for "untreated control" (medium only) and "maximum LDH release" (cells lysed with a lysis buffer).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

LDH Measurement:

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition: Stop the enzymatic reaction by adding a stop solution. Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH release - Untreated control LDH release) / (Maximum LDH release - Untreated control LDH release)] * 100

-

IC₅₀ Determination: Plot the % cytotoxicity against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Western Blot for Apoptotic Proteins

Objective: To detect the upregulation of key apoptotic proteins (e.g., p53, FAS, cleaved Caspase-8) in cells treated with a 4-nitro levamisole derivative.

Methodology:

-

Cell Treatment & Lysis: Treat cells with the derivative at its IC₅₀ concentration for 24-48 hours. Harvest the cells and lyse them using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-FAS, anti-cleaved Caspase-8) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.

Conclusion and Future Directions

The strategic addition of a 4-nitro group to the levamisole scaffold has yielded a promising new class of compounds with potent pharmacological properties, particularly in the realm of oncology. Derivatives have demonstrated superior cytotoxicity to the parent molecule, inducing apoptosis through the extrinsic pathway and showing significant antitumor efficacy in preclinical animal models.[8]

The path forward for this promising chemical class involves several key research thrusts:

-

Mechanism Deep Dive: Further studies are needed to fully elucidate the downstream effects of ROS generation and to confirm the anti-angiogenic activity of specific 4-nitro derivatives.

-

Pharmacokinetics and Safety: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are critical to assess the drug-like properties and safety profiles of lead candidates.

-

Broadening the Scope: The immunomodulatory and antimicrobial potential of these compounds remains largely untapped and warrants dedicated investigation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader array of derivatives will help to refine the SAR, leading to the design of next-generation compounds with optimized potency and selectivity.

References

-

Sujith, Chudamani B and Subhas S Karki. "Synthesis of Novel Levamisole Derivatives for Their Anticancer and Antiviral Activity." Chem Sci J 15 (2024): 304. [Link]

-

Kumar, D., et al. "Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice." PLoS ONE 7.9 (2012): e43582. [Link]

-

Gholami, M.H., et al. "The main anticancer mechanism suggested for levamisole and its derivatives." ResearchGate, 2023. [Link]

-

Cieplik, O., et al. "Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines." Pharmaceuticals 15.11 (2022): 1349. [Link]

-

Goldstein, G. "Mode of action of levamisole." J Rheumatol Suppl 4 (1978): 143-8. [Link]

-

Leal, E., et al. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Molecules 27.11 (2022): 3636. [Link]

-

Friis, T., et al. "Levamisole inhibits angiogenesis in vitro and tumor growth in vivo." Angiogenesis 8.1 (2005): 25-34. [Link]

-

Abreu, P.A., et al. "In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide." Bioorg Med Chem 17.21 (2009): 7436-41. [Link]

-

García-Rojo, F.J., et al. "Levamisole Impairs Vascular Function by Blocking α-Adrenergic Receptors and Reducing NO Bioavailability in Rabbit Renal Artery." Cardiovasc Toxicol 24.8 (2024): 789-799. [Link]

-

Leal, E., et al. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." OUCI, 2022. [Link]

-

Nielsen, T.E., et al. "Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives." ChemMedChem 3.8 (2008): 1223-1232. [Link]

-

Shafeeq, A.A., et al. "Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives." International Journal of Drug Delivery Technology 12.2 (2022): 495-501. [Link]

-

Mantovani, A., et al. "Effects of levamisole on in vivo and in vitro murine host response to syngeneic transplantable tumor." J Natl Cancer Inst 61.5 (1978): 1255-61. [Link]

-

"4-nitro levamisole suppliers USA." USA Chemical Suppliers. [Link]

-

Bitar, L., & Jaber, A. "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems." SvedbergOpen, 2025. [Link]

-

Fugarolas, W., et al. "Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds." Frontiers in Chemical Biology 4 (2026). [Link]

-

Thompson, A.R., et al. "Levamisole derivatives as immune modulators for the treatment of amyotrophic lateral sclerosis (ALS)." Future Med Chem 15.11 (2023): 931-947. [Link]

-

Navarrete-Vázquez, G., et al. "Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study." Molecules 27.2 (2022): 542. [Link]

-

Chandy, M., et al. "Antioxidant action of levamisole." ResearchGate, 2016. [Link]

-

"Levamisole." Wikipedia. [Link]

-

Suwiński, J., et al. "Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues." Molecules 28.3 (2023): 992. [Link]

-

Al-jeboori, A.A., et al. "Biochemical, immunomodulatory and antioxidant properties of levamisole at different storage conditions and administration routes." Glob Vet 9.4 (2012): 441-6. [Link]

-

"LEVAMISOLE (Trade Name: Ergamisol®)." DEA Diversion Control Division. [Link]

-

"Levamisole (1) Summary Report." COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. [Link]

-

Żurek, N., et al. "Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives." Molecules 27.14 (2022): 4501. [Link]

-

Mohammed, B., et al. "Levamisole Efficacy on the Helminths of Dog in National Veterinary Research Institute Vom (NVRI) Environment." ResearchGate, 2020. [Link]

-

Gholami, M.H., et al. "The potential immunomodulatory effect of levamisole in humans and farm animals." Veterinary Medicine and Science 9.2 (2023): 733-742. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Levamisole - Wikipedia [en.wikipedia.org]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 6. svedbergopen.com [svedbergopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Levamisole inhibits angiogenesis in vitro and tumor growth in vivo [pubmed.ncbi.nlm.nih.gov]

- 14. Mode of action of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Levamisole derivatives as immune modulators for the treatment of amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. impactfactor.org [impactfactor.org]

- 17. researchgate.net [researchgate.net]

- 18. In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Nitro Levamisole: A Rational Design for Hypoxia-Activated Immunomodulation

Technical Whitepaper & Development Guide

Executive Summary: The Clinical Rationale

Levamisole ((-)-(S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole) is a well-documented immunomodulator and anthelmintic agent. While efficacious as an adjuvant in colon cancer therapy due to its ability to restore depressed immune function, its clinical utility has been severely hampered by systemic toxicity, specifically agranulocytosis and vasculitis.

This guide evaluates 4-nitro levamisole (4-NL) as a Hypoxia-Activated Prodrug (HAP) . The strategic incorporation of a nitro group at the para-position of the phenyl ring utilizes the unique physiology of solid tumors—specifically hypoxia and the overexpression of nitroreductases (NTRs) —to create a "masked" therapeutic.

The Hypothesis: The electron-withdrawing nitro group (-NO₂) deactivates the imidazothiazole pharmacophore in normoxic (healthy) tissue. Upon reaching the hypoxic tumor core, intracellular nitroreductases reduce the nitro group to an electron-donating amino group (-NH₂), restoring or enhancing the immunomodulatory affinity of the molecule locally, thereby widening the therapeutic window.

Chemical Basis & Mechanism of Action[1][2][3]

Structural Profile

-

Compound: 4-Nitro Levamisole

-

CAS: 76497-81-9

-

Core Scaffold: Imidazo[2,1-b]thiazole

-

Molecular Weight: ~247.27 g/mol

-

Key Feature: p-Nitrophenyl moiety acting as an electronic switch.

The Bioreductive Switch Mechanism

The mechanism relies on the difference in Hammett substituent constants (

-

Normoxia (Prodrug State): The 4-NO₂ group is strongly electron-withdrawing (

). This reduces the electron density of the imidazothiazole ring system and lowers the pKa of the bridgehead nitrogen. Since Levamisole's binding to targets (e.g., alkaline phosphatase, cholinergic receptors) is pKa-dependent, the 4-nitro variant is predicted to have significantly reduced binding affinity, minimizing systemic toxicity. -

Hypoxia (Activation): In the absence of oxygen, one-electron reduction by Type II nitroreductases (e.g., NADPH:cytochrome P450 reductase) proceeds without futile cycling (re-oxidation by O₂).

-

The Payload: The nitro group is reduced to a hydroxylamine (-NHOH) and subsequently to an amine (-NH₂). The 4-NH₂ group is electron-donating (

), raising the pKa and restoring the electronic profile necessary for receptor binding and immune stimulation.

Visualization of Signaling Pathway

The following diagram illustrates the activation cascade within the tumor microenvironment.

Caption: Bioreductive activation pathway of 4-Nitro Levamisole. Oxygen inhibits the process via futile cycling; hypoxia drives the reduction to the active amine.

Experimental Protocols

To validate 4-NL as a viable candidate, the following workflows must be executed. These protocols prioritize self-validation through negative controls.

Synthesis of 4-Nitro Levamisole

Rationale: While available as a catalog impurity, in-house synthesis ensures high purity (>99%) required for kinetic assays.

Reaction Scheme: Hantzsch Thiazole Synthesis.

-

Reagents: 2-bromo-4'-nitroacetophenone (1.0 eq), 2-aminothiazoline (1.0 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve 2-bromo-4'-nitroacetophenone in refluxing ethanol.

-

Add 2-aminothiazoline dropwise.

-

Reflux for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

The intermediate imidazo[2,1-b]thiazole hydrobromide precipitates.

-

Reduction: Treat the intermediate with Sodium Borohydride (NaBH₄) in methanol at 0°C to reduce the C=N bond to the tetrahydro derivative.

-

Resolution: Use (+)-di-p-toluoyl-D-tartaric acid to isolate the (S)-enantiomer if specific stereochemistry is required (Levamisole is the S-isomer).

-

In Vitro Hypoxia Selectivity Assay

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).

Materials:

-

Cell Lines: HT-29 (Colon adenocarcinoma), A549 (Lung carcinoma).

-

Conditions: Normoxia (21% O₂), Hypoxia (0.1% O₂, N₂ chamber).

Protocol:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Adhere overnight.

-

Dosing: Treat with 4-NL (0.1 µM – 100 µM) and Levamisole (Control).

-

Incubation: Incubate duplicate plates in Normoxic vs. Hypoxic chambers for 4 hours (drug exposure), then wash and return all to Normoxia for 48 hours.

-

Readout: MTT or CellTiter-Glo assay.

-

Calculation:

Target Metric: An HCR > 10 indicates significant hypoxia selectivity.

Enzymatic Kinetic Validation

Objective: Confirm 4-NL is a substrate for human reductases.

Protocol:

-

System: Recombinant Human NADPH:Cytochrome P450 Reductase (POR).

-

Reaction Mix: 100 mM Potassium Phosphate (pH 7.4), 100 µM NADPH, 50 µM 4-NL.

-

Measurement: Monitor NADPH oxidation via absorbance decay at 340 nm.

-

Control: Use Dicoumarol (NTR inhibitor) to confirm enzymatic specificity.

-

Analysis: HPLC-MS/MS to detect the formation of the 4-amino metabolite (m/z [M+H]+ shifts from ~248 to ~218).

Quantitative Data Structure

When reporting results, use the following standardized table format to ensure cross-study comparability.

Table 1: Physicochemical and Biological Profiling

| Parameter | 4-Nitro Levamisole (Prodrug) | Levamisole (Parent) | 4-Amino Levamisole (Metabolite) |

| LogP (Predicted) | 1.85 | 2.10 | 1.45 |

| Hammett ( | +0.78 (Deactivating) | 0.00 | -0.66 (Activating) |

| IC50 (Normoxia) | > 100 µM (Target) | ~10 µM | TBD |

| IC50 (Hypoxia) | < 5 µM (Target) | ~10 µM | < 5 µM |

| Primary Target | Low Affinity | High Affinity (Alk. Phos.) | High Affinity (Predicted) |

Workflow Visualization

The following diagram outlines the logical flow from synthesis to lead validation.

Caption: Step-by-step development pipeline for validating 4-Nitro Levamisole as a prodrug.

Safety & Toxicology Considerations

The primary failure mode for Levamisole was agranulocytosis (severe leukopenia).

-

Risk Mitigation: The 4-NL strategy aims to keep systemic concentrations of the active amine low.

-

Critical Assay: Bone Marrow Clonogenic Assay (CFU-GM).

-

Protocol: Incubate human bone marrow mononuclear cells with 4-NL (Normoxia).

-

Success Criteria: 4-NL should show significantly less inhibition of colony formation compared to equimolar Levamisole, proving the "masking" effect works in oxygenated marrow tissue.

-

References

-

Levamisole Mechanism & Angiogenesis: Friis, T., et al. (2012).[1] Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Hypoxia-Activated Prodrugs (General Principles): Spiegelberg, L., et al. (2019). Hypoxia-activated prodrugs: a patent review 2006–2021. Expert Opinion on Therapeutic Patents. [Link]

-

Nitroreductase Activation Mechanisms: Patterson, A. V., et al. (2021). Mechanism of Action of Nitroreductase-Based Prodrugs. Frontiers in Oncology. [Link]

-

Tumor Hypoxia and Drug Resistance: Vaupel, P. (2004). The Role of Hypoxia in Tumor Progression and the Resistance to Therapy. Advances in Experimental Medicine and Biology. [Link]

Sources

Crystal structure analysis of 4-nitro levamisole

This technical guide details the structural elucidation of 4-nitro levamisole (systematically: 6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole).

While the parent compound, Levamisole, is a well-characterized anthelmintic and immunomodulator (and frequent cocaine adulterant), the introduction of a strong electron-withdrawing nitro group (

Part 1: Molecular Context & Synthesis Strategy

1.1 The Target Moiety

Compound: 4-Nitro Levamisole

IUPAC Name: (6S)-6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

Significance: The nitro group enhances the dipole moment (

1.2 Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (SC-XRD), we must first ensure high chemical purity (

Recommended Workflow:

-

Precursor: Start with 2-bromo-4'-nitroacetophenone.

-

Cyclization: Condense with ethylenediamine/CS

or 2-aminothiazoline equivalents under reflux. -

Chiral Resolution: If a racemic product is formed, resolve using D-tartaric acid to isolate the biologically relevant S-enantiomer, or crystallize the racemate (often crystallizes more easily in centrosymmetric space groups like

).

Crystallization Techniques:

-

Method A (Vapor Diffusion): Dissolve 20 mg in minimal DMF (due to nitro-group polarity). Place in a small vial inside a larger jar containing Ethanol or Diethyl Ether. The slow diffusion of the anti-solvent drives nucleation.

-

Method B (Slow Evaporation): 1:1 mixture of Methanol/Acetonitrile. The nitro group acts as a hydrogen bond acceptor, often facilitating stable lattice formation with protic solvents.

Figure 1: Optimized crystallization workflow for nitro-substituted imidazothiazoles.

Part 2: Data Acquisition (SC-XRD)

2.1 Instrumentation & Source Selection

For organic molecules containing sulfur (S) and oxygen (O), absorption is a concern but manageable.

-

Radiation Source: Mo-K

(-

Reasoning: Although Cu-K

provides higher intensity for small organic crystals, the sulfur atom in the thiazole ring has an absorption edge near the Cu wavelength, which can introduce systematic errors. Mo-K

-

-

Temperature: Collect at 100 K using a nitrogen cryostream.

-

Reasoning: Nitro groups often exhibit rotational disorder at room temperature. Freezing the lattice reduces thermal vibration parameters (

), allowing precise location of the oxygen atoms.

-

2.2 Data Collection Strategy

-

Completeness: Aim for

completeness to -

Redundancy:

to ensure accurate intensity statistics for outlier rejection. -

Space Group Determination:

-

If Enantiopure (S): Expect Sohncke space groups (e.g.,

, -

If Racemic: Expect Centrosymmetric groups (e.g.,

,

-

Part 3: Structure Solution & Refinement

3.1 The Phasing Pipeline

Using the OLEX2 or SHELX interface, the solution follows this logic:

-

Direct Methods (SHELXT): The "heavy" Sulfur atom provides a strong phase anchor. The 4-nitro group will appear as a planar density extension on the phenyl ring.

-

Assignment:

-

Assign S1 (Thiazole sulfur).

-

Assign N1, N2 (Imidazo nitrogens).

-

Assign N3, O1, O2 (Nitro group).[1] Note: The N-O distances should refine to approx 1.22 Å.

-

3.2 Refinement Challenges (The "Expert" Insight)

The nitro group is the critical failure point in refinement.

-

Disorder: The phenyl ring may rotate, or the nitro group may wobble. If the thermal ellipsoids for O1/O2 are elongated:

-

Action: Apply a split model (PART 1 / PART 2) with occupancy refinement (e.g., 0.60/0.40).

-

Restraint: Use EADP (Equal Anisotropic Displacement Parameters) for overlapping atoms and ISOR if ellipsoids remain non-positive definite.

-

-

Absolute Configuration (Flack Parameter):

-

For the chiral S-enantiomer, the Flack parameter must refine to 0.0 (within

) . -

Warning: Because S is the only anomalous scatterer, the anomalous signal with Mo-radiation is weak. If the Flack parameter is ambiguous (e.g.,

), you must validate chirality via synthesis precursor or circular dichroism (CD), or re-collect using Cu-K

-

Figure 2: Iterative refinement cycle for solving the 4-nitro levamisole structure.

Part 4: Quantitative Characterization Standards

Upon solving the structure, the following parameters serve as the "fingerprint" for 4-nitro levamisole. These values are derived from typical nitro-imidazothiazole analogs.

4.1 Bond Geometry Validation

| Bond Type | Atoms | Expected Length (Å) | Mechanistic Insight |

| Nitro | N(nitro)-O | Resonance delocalization. | |

| Linker | C(phenyl)-N(nitro) | Single bond character; check for torsion. | |

| Thiazole | C-S | Typical C-S single bond in heterocycles. | |

| Imine | C=N (bridge) | Double bond character critical for activity. |

4.2 Hydrogen Bonding & Packing

The 4-nitro group is a prime acceptor. Expect intermolecular interactions:

-

Interaction:

-

Geometry: Distance

Å; Angle -

Packing: Look for "head-to-tail" stacking where the electron-deficient nitro-phenyl ring stacks over the electron-rich imidazothiazole core of a neighboring molecule.

Part 5: References

-

Grover, G., et al. (2019). Synthesis, Structural Elucidation, and Antimicrobial Activity of New Thiazole Derivatives.[2][3] MDPI Molecules. [Link]

-

Saeed, A., et al. (2008).[4] The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. TÜBİTAK Turkish Journal of Chemistry. [Link]

-

PubChem. (2025).[5][6] Levamisole Compound Summary (CID 26879).[5] National Library of Medicine. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (2025). Guidance on Structure Deposition and Validation.[Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

Sources

- 1. Crystal structure of 4,5-dinitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b](135S)[1,3]thiazole | C11H12N2S | CID 157283 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Proposed Synthesis of 4-Nitro Levamisole from Styrene Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, proposed synthetic pathway for 4-nitro levamisole, a derivative of the well-known anthelmintic and immunomodulatory agent, levamisole.[1][2][3][4] The synthesis commences from the readily available starting material, styrene oxide. The proposed multi-step synthesis involves the key steps of epoxide ring-opening, followed by a cyclization to construct the core imidazothiazole scaffold. This guide provides a comprehensive theoretical framework, detailed experimental protocols, and necessary safety precautions. The causality behind experimental choices is explained, and the protocols are designed to be self-validating. All key claims are supported by authoritative sources.

Introduction and Significance

Levamisole, chemically known as (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, was initially introduced as an anthelmintic agent.[1][2] Its immunomodulatory properties later led to its investigation as an adjuvant therapy for colon cancer.[1][3] The introduction of a nitro group at the 4-position of the imidazothiazole ring is of significant interest for modifying the pharmacological profile of the parent compound. Nitro-aromatic compounds are a well-established class of molecules in medicinal chemistry, often exhibiting a range of biological activities. This protocol details a plausible and chemically sound route to synthesize 4-nitro levamisole, providing a foundation for further research and development in this area.

Proposed Synthetic Pathway Overview

The proposed synthesis of 4-nitro levamisole from styrene oxide is a two-step process. The first step involves the nucleophilic ring-opening of styrene oxide by 2-amino-5-nitrothiazole. The resulting amino alcohol intermediate is then subjected to a cyclization reaction to yield the final product, 4-nitro levamisole.

Caption: Proposed two-step synthesis of 4-nitro levamisole.

Scientific Rationale and Mechanistic Insights

Step 1: Regioselective Ring-Opening of Styrene Oxide

The reaction between an epoxide and an amine is a classic example of a nucleophilic ring-opening reaction. In the case of styrene oxide, the epoxide ring can be opened at either the C1 (benzylic) or C2 (terminal) position. The regioselectivity of this reaction is highly dependent on the reaction conditions.[5]

-

Under acidic conditions , the epoxide oxygen is protonated, and the reaction proceeds via an SN1-like mechanism. The nucleophile preferentially attacks the more substituted benzylic carbon, which can better stabilize the partial positive charge in the transition state.

-

Under basic or neutral conditions , the reaction follows an SN2 mechanism. The nucleophile attacks the less sterically hindered terminal carbon.

For this synthesis, we propose a base-catalyzed or neutral reaction to favor the formation of the desired intermediate, N-(2-hydroxy-2-phenylethyl)-5-nitrothiazol-2-amine, which results from the attack of the amino group of 2-amino-5-nitrothiazole on the terminal carbon of styrene oxide.

Step 2: Intramolecular Cyclization

The cyclization of the amino alcohol intermediate to form the imidazothiazole ring system is a crucial step. This transformation can be achieved by converting the hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic substitution by the thiazole nitrogen. Thionyl chloride (SOCl₂) is a common reagent for this purpose, converting the alcohol to a chloro derivative, which then readily undergoes cyclization.

Detailed Experimental Protocols

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Styrene oxide is a suspected carcinogen, and thionyl chloride is corrosive and reacts violently with water. Handle these reagents with extreme care.

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier |

| Styrene Oxide | ≥97% | Sigma-Aldrich |

| 2-Amino-5-nitrothiazole | ≥98% | TCI Chemicals |

| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics |

| Triethylamine (TEA) | ≥99% | Fisher Scientific |

| Dichloromethane (DCM), anhydrous | ≥99.8% | EMD Millipore |

| Ethanol, absolute | ≥99.5% | VWR Chemicals |

| Diethyl ether, anhydrous | ≥99.7% | J.T. Baker |

| Sodium sulfate, anhydrous | ACS Grade | BDH Chemicals |

| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sorbent Technologies |

Protocol for Step 1: Synthesis of N-(2-hydroxy-2-phenylethyl)-5-nitrothiazol-2-amine

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrothiazole (1.45 g, 10 mmol) and absolute ethanol (50 mL).

-

Stir the mixture to dissolve the 2-amino-5-nitrothiazole. Gentle heating may be required.

-

Add styrene oxide (1.20 g, 10 mmol) to the solution.

-

Add triethylamine (1.01 g, 10 mmol) as a basic catalyst.

-

Reflux the reaction mixture for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Protocol for Step 2: Synthesis of 4-Nitro Levamisole

-

In a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the purified intermediate from Step 1 (2.65 g, 10 mmol) in anhydrous dichloromethane (40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.31 g, 11 mmol) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 4-nitro levamisole.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation and Expected Results

| Step | Reactant 1 | Molar Mass ( g/mol ) | Amount (mmol) | Reactant 2 | Molar Mass ( g/mol ) | Amount (mmol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1 | Styrene Oxide | 120.15 | 10 | 2-Amino-5-nitrothiazole | 145.13 | 10 | N-(2-hydroxy-2-phenylethyl)-5-nitrothiazol-2-amine | 265.28 | 2.65 |

| 2 | Intermediate from Step 1 | 265.28 | 10 | Thionyl Chloride | 118.97 | 11 | 4-Nitro Levamisole | 249.28 | 2.49 |

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of 4-nitro levamisole.

Conclusion

The protocol described in this application note presents a viable and scientifically grounded pathway for the synthesis of 4-nitro levamisole from styrene oxide. By providing a detailed explanation of the underlying chemical principles and a step-by-step guide, this document aims to empower researchers in the fields of medicinal chemistry and drug development to synthesize and explore the potential of this novel compound. The modular nature of this synthesis also allows for the potential creation of a library of related compounds by utilizing different substituted styrene oxides or other epoxides.

References

-

Synthesis of Novel Levamisole Derivatives for Their Anticancer and Antiviral Activity. Chemical Sciences Journal. Available at: [Link]

-

Evaluation of Levamisole. International Journal of Advanced Research in Science, Communication and Technology. Available at: [https://ijarsct.co.in/papers/IJAR SCT-0021.pdf]([Link] SCT-0021.pdf)

-

LEVAMISOLE (Trade Name: Ergamisol®). DEA Diversion Control Division. Available at: [Link]

-

Aminolysis reactions of styrene oxide over different... ResearchGate. Available at: [Link]

-

Levamisole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. Available at: [Link]

-

Mode of action of levamisole. Scilit. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 4-Nitro-Levamisole in Pharmaceutical Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a comprehensive and robust protocol for the quantitative analysis of 4-nitro-levamisole, a potential impurity or metabolite of the anthelmintic drug levamisole, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals, providing a framework for accurate and reliable quantification in pharmaceutical substances and formulations. The protocol is grounded in established analytical principles and adheres to the validation requirements outlined in the ICH Q2(R1) guidelines to ensure data integrity and trustworthiness.

Introduction: The Rationale for 4-Nitro-Levamisole Analysis

Levamisole is a widely used pharmaceutical agent with a history of applications in both human and veterinary medicine.[1][2][3] The presence of impurities, degradants, or metabolites, such as 4-nitro-levamisole, can have significant implications for the safety and efficacy of the final drug product. Therefore, a sensitive and specific analytical method is crucial for the detection and quantification of such compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high chromatographic resolution and definitive mass-based detection.[4][5] This application note provides a detailed workflow, from sample preparation to data analysis, for the determination of 4-nitro-levamisole.

Causality Behind Experimental Choices: Method Development Strategy

The development of this GC-MS method for 4-nitro-levamisole is predicated on the known analytical behavior of its parent compound, levamisole, and the general principles of analyzing nitroaromatic compounds.

-

Choice of GC-MS: GC-MS is selected for its high sensitivity and specificity. Gas chromatography provides excellent separation of volatile and semi-volatile compounds, while mass spectrometry offers definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.[4][5]

-

Sample Preparation: A liquid-liquid extraction (LLE) procedure is chosen for its effectiveness in isolating levamisole and related compounds from various sample matrices.[6] The use of an alkaline solution is critical to ensure that 4-nitro-levamisole, which is likely a hydrochloride salt, is converted to its free base form, rendering it soluble in organic extraction solvents.[2][6]

-

Mass Spectrometry Parameters: The selection of characteristic ions for quantification and confirmation is based on the predicted fragmentation pattern of 4-nitro-levamisole. The molecular ion is a primary candidate for the quantitative ion due to its high specificity.[6] Qualifier ions, representing stable fragments, provide an additional layer of confirmation, enhancing the trustworthiness of the results.

Experimental Workflow: From Sample to Result

The overall experimental workflow is designed to be systematic and reproducible, ensuring the integrity of the analytical results.

Caption: Experimental workflow for 4-nitro-levamisole analysis.

Detailed Protocols

Reagents and Materials

-

4-Nitro-Levamisole Reference Standard

-

Levamisole-d5 (Internal Standard)

-

Methanol (HPLC Grade)

-

Ethyl Acetate (GC Grade)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Anhydrous Sodium Sulfate

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Accurately weigh approximately 100 mg of the sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water and vortex to dissolve.

-

Spike the solution with the internal standard (Levamisole-d5) to a final concentration of 1 µg/mL.

-

Add 1 mL of 1 M NaOH to alkalinize the solution to a pH > 10.

-

Add 10 mL of ethyl acetate and vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

| Parameter | Setting | Rationale |

| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |

| Injector | Splitless | Maximizes the transfer of analyte to the column for high sensitivity. |

| Injection Volume | 1 µL | A standard volume for GC analysis. |

| Inlet Temperature | 250°C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |

| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, low-bleed column suitable for a wide range of analytes. |

| Oven Program | 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | A temperature program designed to provide good separation from potential impurities. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and reliable mass selective detector. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |

| Source Temperature | 230°C | Optimized for efficient ionization and minimal thermal degradation. |

| Quadrupole Temp | 150°C | Ensures stable mass analysis. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only characteristic ions. |

Predicted Mass Fragmentation and SIM Parameters

The chemical structure of 4-nitro-levamisole suggests a predictable fragmentation pattern under EI conditions. The addition of a nitro group to the levamisole structure will increase the molecular weight and introduce new fragmentation pathways.

-

Levamisole (MW: 204.29 g/mol ): Known to produce a prominent molecular ion at m/z 204.[6][7]

-

4-Nitro-Levamisole (MW: 249.29 g/mol ): The molecular ion is expected at m/z 249. The fragmentation is likely to involve the loss of the nitro group (NO2, 46 Da), leading to a fragment at m/z 203. Other characteristic fragments of the levamisole backbone would also be expected.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 4-Nitro-Levamisole | To be determined | 249 | 203 | To be determined |

| Levamisole-d5 (IS) | To be determined | 209 | To be determined | To be determined |

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of the analytical data, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11] This process provides documented evidence that the method is suitable for its intended purpose.[12][13][14]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. This is demonstrated by analyzing a blank matrix, a matrix spiked with 4-nitro-levamisole and the internal standard, and a sample containing potential impurities. The absence of interfering peaks at the retention time of the analyte and internal standard confirms specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared by analyzing a series of standards at different concentrations. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by analyzing a sample of known concentration (e.g., a spiked matrix) and comparing the measured value to the true value. The accuracy should be assessed at a minimum of three concentration levels (low, medium, and high) across the specified range, with a target recovery of 90-110%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Repeatability (Intra-assay precision): The precision of the method is determined by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and with the same equipment. The relative standard deviation (RSD) should be ≤ 2%.

-

Intermediate Precision (Inter-assay precision): This is assessed by repeating the repeatability study on a different day, with a different analyst, and/or with different equipment. The RSD should be ≤ 3%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1) and confirmed by analyzing samples at this concentration to demonstrate acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include GC oven temperature, carrier gas flow rate, and different columns.

Data Analysis and Reporting

The concentration of 4-nitro-levamisole in the sample is calculated using the calibration curve generated from the analysis of the standards. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the sample is then determined from this curve.

The final report should include:

-

A summary of the method validation results.

-

The calculated concentration of 4-nitro-levamisole in the sample.

-

Representative chromatograms of a standard, a blank, and a sample.

Conclusion

This application note provides a detailed and scientifically grounded GC-MS protocol for the quantitative analysis of 4-nitro-levamisole. By following the outlined procedures for sample preparation, instrumental analysis, and method validation, researchers and drug development professionals can achieve accurate, reliable, and trustworthy results. The self-validating nature of the protocol, rooted in the principles of the ICH Q2(R1) guidelines, ensures the integrity of the data generated.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Determination of Levamisole in Urine by Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Determination of levamisole in urine by gas chromatography-mass spectrometry. PubMed. [Link]

-

Quality Guidelines - ICH. [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. European Medicines Agency. [Link]

-

Determination of Levamisole in Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

-

Analytical Method Development and Validation in Pharmaceuticals. Technology Networks. [Link]

-

Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Clinical Chemistry and Laboratory Medicine. [Link]

-

Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

-

Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid. American Academy of Forensic Sciences. [Link]

-

Analytical Procedures and Methods Validation. Regulations.gov. [Link]

-

FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy. [Link]

-

Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Ovid. [Link]

-

Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies. [Link]

-

Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. PMC. [Link]

-

Quantitation of levamisole in plasma using high performance liquid chromatography. Journal of Liquid Chromatography. [Link]

-

Recent Analytical Methods of Anti-Helmintic Agents. Asian Journal of Pharmaceutical Research. [Link]

-

Levamisole. Food and Agriculture Organization of the United Nations. [Link]

-

Quantitative analysis of cocaine/levamisole samples by FT-Raman spectroscopy and chemometrics. Thermo Fisher Scientific. [Link]

-

[Determination of levamisole residue in animal livers by two liquid-liquid extraction steps-gas chromatography-mass spectrometry]. PubMed. [Link]

-

Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. The NELAC Institute. [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

-

Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate. [Link]

-

GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent Technologies. [Link]

-

Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. PMC. [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

Sources

- 1. Determination of levamisole in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fao.org [fao.org]

- 4. Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. [Determination of levamisole residue in animal livers by two liquid-liquid extraction steps-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 9. fda.gov [fda.gov]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. resolvemass.ca [resolvemass.ca]

- 13. fda.gov [fda.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

1H NMR and 13C NMR spectral data for 4-nitro levamisole

Application Note: Structural Elucidation and Spectral Analysis of 4-Nitro Levamisole (p-Nitrotetramisole)

Abstract & Scope

This application note details the structural characterization of 4-nitro levamisole (systematically: 6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole), a derivative of the anthelmintic drug Levamisole. Often encountered as a synthetic intermediate, a specific alkaline phosphatase inhibitor (analogous to p-bromotetramisole), or a pathway impurity, accurate identification of this compound relies on distinguishing the nitro-substituted aromatic system from the parent levamisole core.

This guide provides a high-confidence spectral prediction model based on substituent chemical shift (SCS) theory and comparative analysis with validated p-bromotetramisole and Levamisole standards. It includes detailed protocols for sample preparation, acquisition parameters, and signal assignment logic.

Chemical Identity & Structure

-

Common Name: 4-Nitro Levamisole (or p-Nitrotetramisole if racemic)

-

IUPAC Name: 6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole

-

Molecular Formula: C₁₁H₁₁N₃O₂S

-

Molecular Weight: 249.29 g/mol

-

Key Structural Feature: The para-nitro group on the phenyl ring creates a strong electron-withdrawing effect, significantly altering the aromatic region of the NMR spectrum compared to native Levamisole.

Figure 1: Structural connectivity highlighting the key substitution point at the para-position of the phenyl ring.

Experimental Protocol

To ensure high-resolution spectra and prevent aggregation, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the solvent of choice.

-

Reasoning: Nitro-substituted heterocycles often exhibit poor solubility in CDCl₃. DMSO-d6 ensures complete dissolution and prevents peak broadening associated with aggregation.

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400/500 MHz)

-

Temperature: 298 K (25°C).

-

Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay requirements.

-

Relaxation Delay (D1): 1.0 s (increase to 5.0 s for quantitative integration).

-

Scans (NS):

-

1H NMR: 16–32 scans.

-

13C NMR: 1024–2048 scans (due to lower sensitivity and quaternary carbons).

-

Spectral Analysis & Data

1H NMR Spectral Data (Predicted/Comparative)

The spectrum is characterized by the preservation of the aliphatic imidazo-thiazole core signals (3.0–6.0 ppm) and a dramatic downfield shift of the aromatic protons due to the nitro group.

Solvent Reference: DMSO-d6 (Residual peak at δ 2.50 ppm).[1]

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-H (3', 5') | 8.20 – 8.25 | Doublet (d) | 2H | Ortho to NO₂ (Strongly deshielded by EWG). |

| Ar-H (2', 6') | 7.65 – 7.75 | Doublet (d) | 2H | Meta to NO₂ (Deshielded relative to Levamisole). |

| H-6 (Benzylic) | 5.70 – 5.80 | dd | 1H | Chiral center. Downfield shift vs Levamisole (5.5 ppm) due to p-NO₂ induction. |

| H-2, H-3, H-5 | 3.30 – 4.20 | Multiplets | 6H | Imidazo[2,1-b]thiazole core protons. Complex overlapping multiplets. |

Key Diagnostic Feature: The aromatic region transforms from a multiplet at 7.3–7.4 ppm (in Levamisole) to a distinct AA'BB' system (two doublets) separated by ~0.5 ppm.

13C NMR Spectral Data

Solvent Reference: DMSO-d6 (Septet at δ 39.5 ppm).

| Carbon Type | Shift (δ, ppm) | Assignment |

| C=N (C8) | ~168.0 | Imidazo-thiazole bridgehead carbon (Quaternary). |

| C-ipso (C4') | ~147.5 | Attached to Nitro group (Deshielded). |

| C-ipso (C1') | ~150.0 | Attached to chiral center. |

| Ar-C (C2', 6') | ~128.5 | Meta to NO₂. |

| Ar-C (C3', 5') | ~124.0 | Ortho to NO₂. |

| C-6 (Benzylic) | ~63.0 | Chiral center carbon. |

| Aliphatic CH₂ | 45.0 – 55.0 | C2, C3, C5 (Core methylene carbons). |

Structural Elucidation Workflow

The following logic tree demonstrates how to confirm the identity of 4-nitro levamisole against potential analogs or the parent compound.

Figure 2: Decision matrix for distinguishing 4-nitro levamisole from parent and halogenated analogs using 1H NMR.

Technical Insights & Troubleshooting

The "Nitro Effect" Mechanism

The nitro group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).

-

Resonance: Pulls electron density from the ortho and para positions of the phenyl ring. Since the para position is occupied by the nitro group itself, the ortho protons (H3', H5') are significantly deshielded, moving downfield to ~8.2 ppm.

-

Differentiation from Halogens: While p-bromolevamisole also shows an AA'BB' pattern, halogens are weaker EWGs. The ortho protons in the bromo-analog appear around 7.5–7.6 ppm. If you see signals >8.0 ppm, it confirms the Nitro group.

Water Suppression

Levamisole salts are hygroscopic. In DMSO-d6, the water peak appears at ~3.33 ppm, which can obscure the core CH₂ signals.

-

Recommendation: Use dry DMSO-d6 (ampules) or add activated molecular sieves to the NMR tube 1 hour prior to acquisition.

References

-

Identification of Levamisole Impurities. Casale, J.F., et al. ResearchGate. (Methodology for impurity profiling). Available at: [Link]

-

PubChem Compound Summary: 2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole. National Library of Medicine. (Source for nitro-substituted analog comparisons). Available at: [Link]

Sources

Application Note: Enantioselective Synthesis of 4-Nitro Levamisole via Ir-Catalyzed Asymmetric Hydrogenation

This Application Note is designed for researchers and drug development professionals focusing on the precise, enantioselective synthesis of 4-nitro levamisole (also referred to as 4-nitro tetramisole in its racemic form).

Levamisole, an immunomodulator and anthelmintic, relies on the (

This guide details a chemoselective, asymmetric hydrogenation protocol using an Iridium-P,N ligand complex. This method is chosen over classical resolution for its higher atom economy and ability to preserve the nitro functionality.

Executive Summary & Retrosynthetic Analysis

The synthesis of (S)-6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole (4-nitro levamisole) presents a specific chemoselective challenge: reducing the C=N/C=C unsaturation of the imidazothiazole core without reducing the nitro (

Standard heterogeneous hydrogenation (e.g., Pd/C,

Retrosynthetic Logic

The target is accessed via the asymmetric hydrogenation of the planar, achiral precursor 6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b]thiazole .

Figure 1: Retrosynthetic disconnection showing the conversion of the planar dihydro-intermediate to the chiral target.

Critical Reagents & Catalyst Selection

The Catalyst: Iridium-SpiroPAP Complex

For this transformation, the Ir-(S,S)-f-SpiroPAP catalyst is selected.

-